4-Methyl-3-heptanol

Chemical Ecology Pest Management Semiochemicals

4-Methyl-3-heptanol (4M3H, C₈H₁₈O) is a branched, secondary monohydroxy alcohol with a molecular weight of 130.23 g/mol and two chiral centers, yielding four distinct stereoisomers. This compound is supplied commercially as a mixture of erythro and threo diastereomers at purities up to 99% , with characteristic physical properties including a boiling point of 98–99 °C at 75 mmHg, a density of 0.827 g/mL at 25 °C, and a refractive index of 1.4290–1.4320.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 14979-39-6
Cat. No. B077350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-heptanol
CAS14979-39-6
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCC(C)C(CC)O
InChIInChI=1S/C8H18O/c1-4-6-7(3)8(9)5-2/h7-9H,4-6H2,1-3H3
InChIKeyBKQICAFAUMRYLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

4-Methyl-3-heptanol (CAS 14979-39-6): Technical Baseline and Procurement Context


4-Methyl-3-heptanol (4M3H, C₈H₁₈O) is a branched, secondary monohydroxy alcohol with a molecular weight of 130.23 g/mol and two chiral centers, yielding four distinct stereoisomers [1]. This compound is supplied commercially as a mixture of erythro and threo diastereomers at purities up to 99% , with characteristic physical properties including a boiling point of 98–99 °C at 75 mmHg, a density of 0.827 g/mL at 25 °C, and a refractive index of 1.4290–1.4320 . Its primary significance in research and industrial contexts stems from its role as a major component of aggregation pheromones in several Scolytus bark beetle species and as a trail pheromone in certain ant species [2], which positions it uniquely at the intersection of chemical ecology, stereoselective synthesis, and fundamental physical chemistry studies [3].

Why In-Class Branched Alcohols Are Not Direct Substitutes for 4-Methyl-3-heptanol (CAS 14979-39-6)


Substituting 4-methyl-3-heptanol with structurally similar branched or linear alcohols (e.g., 3-octanol, 4-methyl-3-heptanone, 2-ethyl-1-hexanol, or 2-heptanol) is scientifically unsound due to stark differences in biological specificity and physicochemical behavior. Critically, only a single stereoisomer, (3S,4S)-4-methyl-3-heptanol, elicits the targeted aggregation response in Scolytus beetles, while other isomers of the same compound are inhibitory [1]. Furthermore, the functional group profoundly alters biological function: the corresponding ketone, 4-methyl-3-heptanone, acts as an alarm rather than an aggregation pheromone and demonstrates potency differences exceeding three orders of magnitude [2]. Even within the same compound class, the substitution of a methyl group to a different position on the carbon backbone or a change in chain length abolishes pheromonal activity, as evidenced by structure-activity relationship (SAR) studies that highlight the critical importance of steric and electronic factors at the 3-position [3]. On a fundamental level, 4-methyl-3-heptanol exhibits a unique, conformation-dependent, Debye-like dielectric relaxation process due to its propensity to form ring-like supramolecular structures, a behavior not observed in its structural isomer 2-ethyl-1-hexanol, which favors chain-like aggregates [4].

Quantitative Differentiation of 4-Methyl-3-heptanol (CAS 14979-39-6) from Closest Analogs


Stereospecific Aggregation Pheromone Activity of (3S,4S)-4-Methyl-3-heptanol in Scolytus amygdali

In field tests with the almond bark beetle (Scolytus amygdali), only the (3S,4S)-4-methyl-3-heptanol isomer, when combined with the synergist (3S,4S)-4-methyl-3-hexanol, functioned as an attractant. The other three stereoisomers of 4-methyl-3-heptanol were not only inactive as attractants but were inhibitory to beetle aggregation, effectively repelling the target species [1]. This demonstrates that stereochemical purity, not just the presence of the molecule, is the primary driver of biological function.

Chemical Ecology Pest Management Semiochemicals

Functional Divergence from the Corresponding Ketone 4-Methyl-3-heptanone in Ant Communication

While 4-methyl-3-heptanol serves as an aggregation or trail pheromone, its oxidized counterpart, 4-methyl-3-heptanone, is a principal alarm pheromone in leaf-cutter ants (Atta texana). The ketone is active at extremely low concentrations, with worker ants detecting and being attracted by concentrations as low as 5.7 × 10⁻¹³ g/cm³ [1]. The functional group (alcohol vs. ketone) dictates a complete shift in semiochemical role (aggregation/trail vs. alarm) and potency profile.

Entomology Alarm Pheromone Structure-Activity Relationship

Unique Supramolecular Aggregation and Dielectric Relaxation Compared to Structural Isomer 2-Ethyl-1-hexanol

In contrast to its structural isomer 2-ethyl-1-hexanol (2E1H), which forms chain-like supramolecular aggregates, neat 4-methyl-3-heptanol (4M3H) exhibits a weak, conformation-dependent Debye-like dielectric relaxation process indicative of energetically favorable ring-like hydrogen-bonded structures [1]. When mixed with just 25 mol% of 2E1H, the characteristic relaxation behavior of 4M3H is rapidly lost, as its ring-like structures become unfavorable and are replaced by the chain-like aggregates of 2E1H [1].

Physical Chemistry Dielectric Spectroscopy Hydrogen Bonding

Stereospecific Trail-Following Response in Leptogenys diminuta Ants

Behavioral assays demonstrate that the trail-following response in the ant Leptogenys diminuta is triggered exclusively by the (3R,4S)-isomer of 4-methyl-3-heptanol. The other three stereoisomers, (3S,4S), (3S,4R), and (3R,4R), fail to elicit a positive trail-following response, underscoring the extreme chiral specificity of this biological pathway [1].

Entomology Trail Pheromone Chirality

Synthesis and Purification Metrics for Research-Grade Material

The synthesis of (-)-4-methyl-3-heptanol from (+)-3,7-dimethyl-1,6-octadiene yields a 72:28 mixture of (3S,4S)- and (3R,4S)-diastereoisomers with an overall yield of 17.6% [1]. Commercial research-grade material, however, is available at 99% purity as a mixture of erythro and threo diastereomers . More advanced asymmetric synthetic methods using boronic esters can achieve exceptionally high diastereoselectivities, with ratios of 350:1 to ≥1000:1 per chiral center [2].

Organic Synthesis Stereoselective Synthesis Quality Control

Validated Application Scenarios for 4-Methyl-3-heptanol (CAS 14979-39-6) Based on Differential Evidence


Species-Specific Bark Beetle Monitoring and Mass Trapping Programs

For Scolytus species (e.g., the almond bark beetle S. amygdali), only the (3S,4S)-4-methyl-3-heptanol isomer acts as a synergistic attractant when combined with (3S,4S)-4-methyl-3-hexanol [1]. Using a racemic mixture is counterproductive as the other isomers are inhibitory [1]. Field trials for pest management and population surveillance must therefore use lures based on the isolated (3S,4S) enantiomer to achieve effective trapping [1].

Ant Trail-Following and Behavioral Assays

In studies of ant foraging and social communication, 4-methyl-3-heptanol serves as a trail pheromone. Specifically, the (3R,4S)-isomer is the exclusive trigger for trail-following behavior in Leptogenys diminuta ants [2]. This high level of stereochemical specificity makes the pure isomer an essential tool for ethologists studying ant behavior and for formulating species-specific baits or disruptants [2].

Fundamental Studies of Hydrogen-Bonding Dynamics in Monohydroxy Alcohols

4-Methyl-3-heptanol (4M3H) is a key model compound for investigating supramolecular dynamics in monohydroxy alcohols. Its unique, conformation-dependent Debye-like dielectric relaxation, which differs fundamentally from the chain-forming behavior of its isomer 2-ethyl-1-hexanol (2E1H), provides a critical test case for theories of hydrogen-bonded liquid structure [3]. The loss of this behavior upon mixing with just 25 mol% 2E1H provides a sensitive experimental probe for studying the thermodynamics of ring-chain equilibria in associating liquids [3].

Asymmetric Synthesis and Method Development

The synthesis of 4-methyl-3-heptanol's four stereoisomers, particularly the high-purity routes developed using boronic ester chemistry achieving diastereoselectivities of ≥1000:1 [4], makes it a valuable benchmark substrate. Organic chemists developing new asymmetric synthetic methodologies use this compound to validate reaction efficiency and stereocontrol, given its two chiral centers and established routes for comparison [4]. Its use as a starting material in the multi-stage synthesis of related pheromones also highlights its utility as a building block [5].

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